molecular formula C14H28INO B14469164 2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide CAS No. 65885-51-0

2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide

Cat. No.: B14469164
CAS No.: 65885-51-0
M. Wt: 353.28 g/mol
InChI Key: MIGKBIIXAVMUMZ-UHFFFAOYSA-M
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Description

2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide is an organic compound with the molecular formula C14H28INO It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide typically involves the reaction of a suitable alkyne with a quaternary ammonium salt. One common method is the reaction of 2-hydroxy-N,N,N,2-tetramethyldec-4-yne with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide involves its interaction with specific molecular targets and pathways. The positively charged nitrogen atom allows the compound to interact with negatively charged biological molecules, such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of microbial growth and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N,N-dimethylacetamide: This compound has a similar structure but lacks the alkyne group present in 2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide.

    N,N,N-Trimethyl-4-pentyn-1-aminium iodide: Another quaternary ammonium compound with a similar alkyne group but a shorter carbon chain.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

65885-51-0

Molecular Formula

C14H28INO

Molecular Weight

353.28 g/mol

IUPAC Name

(2-hydroxy-2-methyldec-4-yn-3-yl)-trimethylazanium;iodide

InChI

InChI=1S/C14H28NO.HI/c1-7-8-9-10-11-12-13(14(2,3)16)15(4,5)6;/h13,16H,7-10H2,1-6H3;1H/q+1;/p-1

InChI Key

MIGKBIIXAVMUMZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCC#CC(C(C)(C)O)[N+](C)(C)C.[I-]

Origin of Product

United States

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